Butopamine Hydrochloride
Overview
Description
Butopamine Hydrochloride is a synthetic derivative of dopamine, categorized as a catecholamine. It is a phenethanolamine salt and a beta-adrenoceptor agonist, primarily used in scientific research to study the effects of dopamine on behavior, cognition, and psychiatric medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butopamine Hydrochloride can be synthesized from Benzenemethanol, 4-hydroxy-α-[[[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-, (αS)- . The synthesis involves the reaction of the precursor with hydrochloric acid under controlled conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity. The process includes rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Butopamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenethylamines
Scientific Research Applications
Butopamine Hydrochloride has extensive applications in scientific research:
Chemistry: Used to study the reactivity and synthesis of catecholamines.
Biology: Investigates the role of dopamine in cellular processes.
Medicine: Explores potential therapeutic applications for neurological and psychiatric disorders such as Parkinson’s disease and depression.
Industry: Utilized in the development of pharmaceuticals and as a feed additive to promote lean meat production in livestock
Mechanism of Action
Butopamine Hydrochloride functions as a beta-adrenoceptor agonist, engaging dopamine receptors in the brain. It mimics the action of natural dopamine, influencing movement, emotion, cognition, and pleasure. The compound’s effects are mediated through the activation of beta-adrenergic receptors, leading to various physiological responses .
Comparison with Similar Compounds
Ractopamine Hydrochloride: Another beta-adrenoceptor agonist used as a feed additive.
Dobutamine Hydrochloride: A synthetic catecholamine used in the treatment of heart failure.
Isoprenaline Hydrochloride: A beta-adrenergic agonist used to treat bradycardia and heart block.
Uniqueness: Butopamine Hydrochloride is unique due to its specific stereoisomeric form, which exhibits higher activity at beta-adrenoceptors compared to other similar compounds. This makes it particularly valuable in research focused on the precise mechanisms of dopamine and its analogs .
Properties
IUPAC Name |
4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-WJKBNZMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225447 | |
Record name | Butopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74432-68-1 | |
Record name | Butopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.